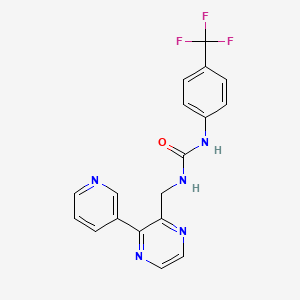

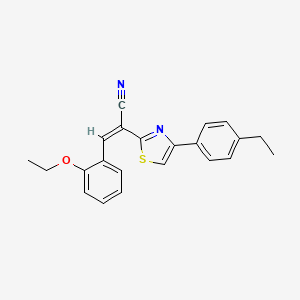

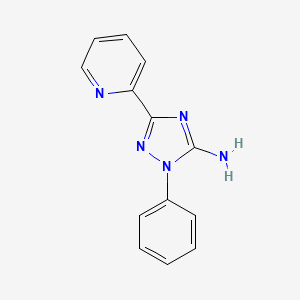

1-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea" is a derivative of the aryl-urea class of compounds, which have been extensively studied for their potential as antiproliferative agents and kinase inhibitors. These compounds have shown significant activity against various cancer cell lines and have been the subject of numerous synthetic and biological evaluation studies .

Synthesis Analysis

The synthesis of aryl-urea derivatives typically involves the reaction of appropriate isocyanates with amines or the coupling of amines with carbonyl compounds to form the urea functionality. For instance, the synthesis of 1-aryl-3-(2-chloroethyl) ureas was achieved by reacting 4-phenylbutyric acid with alkylanilines . Similarly, 1,3,4-thiadiazol-2-yl urea derivatives were synthesized under microwave irradiation from heterocyclic amino compounds and phenyl-5-(pyridine-3-yl)-1,3,4-thiadiazol-2-ylcarbamate . These methods highlight the versatility and efficiency of synthesizing aryl-urea derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of aryl-urea derivatives is characterized by the presence of a urea moiety linked to various aromatic and heteroaromatic rings. The conformational isomers of pyrid-2-yl ureas have been studied, showing preferences for certain forms based on substituent effects . The crystal structure of a related compound was determined by X-ray single crystal diffraction, which could provide insights into the molecular conformation and potential intramolecular interactions within the compound .

Chemical Reactions Analysis

Aryl-urea derivatives can participate in various chemical reactions, including interactions with biological targets such as kinases and enzymes. For example, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been evaluated as potential BRAF inhibitors . Additionally, the interaction of pyrid-2-yl ureas with cytosine has been studied, revealing that electron-withdrawing substituents facilitate intermolecular complexation .

Physical and Chemical Properties Analysis

The physical and chemical properties of aryl-urea derivatives, such as solubility, can be influenced by the nature of the substituents on the aromatic rings. For instance, a series of 1,3-disubstituted ureas containing pyrazole and (adamantan-1-yl)methyl fragments showed solubility in water ranging from 45-85 µmol/l . These properties are crucial for the pharmacokinetic profile and bioavailability of the compounds.

Scientific Research Applications

Hydrogel Formation and Morphology

Hydrogel formation using similar urea compounds demonstrates the ability to tune physical properties through the identity of anions. G. Lloyd and J. Steed (2011) explored how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, highlighting the influence of anions on gel morphology and rheology, which could imply potential for developing customizable materials for various applications (Lloyd & Steed, 2011).

Ion-pair Binding and Coordination Chemistry

Research on mixed N,S-donor ligands, including 1-(3-methylsulfanyl-phenyl)-3-pyridin-2-yl-urea, by Naseem Qureshi et al. (2009) demonstrates ion-pair binding capabilities, emphasizing urea's role in anion binding and coordination chemistry. This study underscores urea derivatives' potential in creating complex molecular structures through ion-pair binding and hydrogen bonding, suggesting applications in catalysis and materials science (Qureshi et al., 2009).

Intramolecular Hydrogen Bonding and Complexation

Chia-Hui Chien et al. (2004) explored the conformational isomers and cytosine complexation of pyrid-2-yl ureas, revealing insights into intramolecular hydrogen bonding and its impact on molecular recognition and binding. This work suggests potential applications in designing molecular sensors and recognition systems (Chien et al., 2004).

Antibacterial and Antimicrobial Activities

M. E. Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity. This research indicates the potential of urea derivatives in developing new antimicrobial agents, addressing the need for novel antibiotics and antimicrobials in medicine (Azab et al., 2013).

Anticancer Agents

Research on 1-aryl-3-(2-chloroethyl) ureas by R. Gaudreault et al. (1988) evaluated the cytotoxicity of these compounds on human adenocarcinoma cells, identifying potential anticancer agents. This study highlights the therapeutic potential of urea derivatives in oncology, providing a foundation for further investigation into novel cancer treatments (Gaudreault et al., 1988).

properties

IUPAC Name |

1-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N5O/c19-18(20,21)13-3-5-14(6-4-13)26-17(27)25-11-15-16(24-9-8-23-15)12-2-1-7-22-10-12/h1-10H,11H2,(H2,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLABIAGXLRYDNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol](/img/structure/B2512017.png)

![2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-2-(thiophen-2-yl)ethane-1-sulfonamido](/img/structure/B2512020.png)

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2512021.png)

![2-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2512023.png)

![N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2512024.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2512032.png)